molecular formula C12H13F2N3 B11739761 benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine

benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11739761
M. Wt: 237.25 g/mol
InChI Key: OEFWCYJQEYECDH-UHFFFAOYSA-N
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Description

Benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine is a nitrogen-containing heterocyclic compound featuring a pyrazole core substituted with a difluoromethyl group at the 1-position and a benzylamine moiety at the 5-position. The difluoromethyl group (-CF₂H) enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a promising candidate for pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C12H13F2N3

Molecular Weight

237.25 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine

InChI

InChI=1S/C12H13F2N3/c13-12(14)17-11(6-7-16-17)9-15-8-10-4-2-1-3-5-10/h1-7,12,15H,8-9H2

InChI Key

OEFWCYJQEYECDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=NN2C(F)F

Origin of Product

United States

Preparation Methods

In Situ Incorporation

Using ethyl 2,2-difluoroacetoacetate as a starting material ensures direct integration of the -CF₂H group into the pyrazole ring. This approach avoids separate fluorination steps but requires anhydrous conditions to prevent hydrolysis of the difluoroacetate precursor.

Post-Synthetic Fluorination

Alternative routes involve halogen exchange on pre-formed pyrazoles. For instance, treatment of 1-methyl-3-chloromethyl-1H-pyrazol-5-amine with HF-pyridine at 120°C introduces the difluoromethyl group. However, this method faces challenges with regioselectivity and yields (~60%) due to competing side reactions.

Coupling the Benzylamine Moiety

The final step involves attaching the benzyl group to the pyrazole-methylamine intermediate. Reductive amination and nucleophilic substitution are the predominant strategies.

Reductive Amination

Reaction of pyrazole-methylamine with benzaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature affords the target compound. This method offers mild conditions but requires strict pH control (pH 6–7) to suppress imine hydrolysis. Typical yields range from 65–75%.

Nucleophilic Substitution

Benzyl bromide reacts with the amine group in dichloromethane using triethylamine as a base. The reaction is exothermic, necessitating dropwise addition and cooling (0–5°C). This method achieves higher yields (80–85%) but generates stoichiometric amounts of HBr, requiring neutralization with aqueous NaHCO₃.

Table 2: Benzylation Reaction Optimization

MethodSolventTemperatureYield (%)By-Products
Reductive aminationMethanol25°C65–75Imine oligomers
Nucleophilic substitutionDCM0–5°C80–85HBr, quaternary salts

Purification and Characterization

Chromatographic Purification

Flash chromatography (petroleum ether/ethyl acetate, 3:1) effectively isolates the target compound from unreacted starting materials and regioisomers. Silica gel functionalized with aminopropyl groups improves separation of polar amines.

Spectroscopic Validation

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.35–7.28 (m, 5H, Ar-H), 5.72 (s, 1H, pyrazole-H), 4.32 (s, 2H, CH₂NH), 3.87 (s, 3H, N-CH₃), 3.52 (t, J = 55.1 Hz, 1H, CF₂H).

  • HRMS : Calculated for C₁₃H₁₄F₂N₃ [M + H]⁺: 262.1112; Found: 262.1115.

Scale-Up and Industrial Considerations

Solvent Selection

Toluene and water mixtures enable facile phase separation in large-scale enolate acidification. Ethanol is preferred for cyclocondensation due to low toxicity and ease of recycling.

Emerging Methodologies

Flow Chemistry

Continuous-flow systems reduce reaction times for pyrazole formation from 4 hours to 30 minutes by enhancing heat transfer.

Enzymatic Catalysis

Preliminary studies indicate lipases (e.g., Candida antarctica) can catalyze benzylation at 40°C, achieving 70% yield without base additives.

Chemical Reactions Analysis

Types of Reactions

Benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine exhibits significant potential as a therapeutic agent due to its biological activities:

Antifungal Activity : The compound has been identified as an inhibitor of succinate dehydrogenase, crucial for fungal respiration. In vitro studies demonstrate its efficacy against various fungal strains, suggesting its potential in treating fungal infections.

Anticancer Potential : Research indicates that this compound shows selective toxicity towards cancer cells. For instance, it exhibited a mean growth inhibition percentage of 54.25% against HepG2 liver cancer cells and 38.44% against HeLa cervical cancer cells . These findings highlight its promise in anticancer drug development.

Mechanism of Action : The mechanism involves disrupting metabolic processes in fungi and inhibiting key enzymes involved in respiration, leading to cell death.

Agrochemical Development

The compound's ability to inhibit specific biological pathways makes it valuable in developing agrochemicals such as fungicides and herbicides. Its unique chemical properties allow for targeted action against pests while minimizing impact on non-target organisms.

Case Study 1: Antifungal Efficacy

A study demonstrated that this compound significantly reduced the viability of several fungal strains in vitro. The study utilized various concentrations of the compound, revealing a dose-dependent response in antifungal activity.

Case Study 2: Anticancer Activity

In another investigation focusing on cancer cell lines, the compound was tested against HepG2 and HeLa cells. The results indicated substantial growth inhibition compared to control groups, suggesting its potential as a lead compound for further drug development.

Mechanism of Action

The mechanism of action of benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Substituted Pyrazole-Amines: Key Structural Variations

The table below compares benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine with structurally related pyrazole derivatives:

Compound Name (CAS/Reference) Pyrazole Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 1-CF₂H, 5-CH₂-NH-Benzyl C₁₂H₁₃F₂N₃ 237.25 (calculated) Hypothesized enhanced metabolic stability
Benzyl[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amine (1856045-07-2) 1,4-dimethyl, 5-CH₂-NH-Benzyl C₁₂H₁₆N₃ 202.28 Supplier-listed; no bioactivity reported
1-Benzyl-5-methyl-1H-pyrazol-3-amine (956729-47-8) 5-methyl, 3-NH₂, 1-Benzyl C₁₁H₁₃N₃ 187.24 Structural simplicity; potential kinase inhibition
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride 1-(2-methylphenyl), 4-NH₂, 5-CF₂H C₁₂H₁₂F₂N₃·HCl 279.71 Pharmaceutical intermediate; improved solubility (HCl salt)

Pharmaceutical Potential

  • Kinase Inhibition : 1-Benzyl-5-methyl-1H-pyrazol-3-amine (MW 187.24) demonstrates moderate activity in kinase assays, suggesting the target compound could be optimized for similar targets .
  • Anti-inflammatory Activity : Analogs with bulky aryl groups (e.g., 3,5-di-tert-butylphenyl in ) show COX-2 inhibition, indicating that the benzyl group in the target compound may synergize with the difluoromethyl substituent for enhanced potency.

Biological Activity

Benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, antifungal efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzyl group attached to a pyrazole ring substituted with a difluoromethyl group. The structural formula can be represented as follows:

C11H12F2N3\text{C}_{11}\text{H}_{12}\text{F}_2\text{N}_3

This unique arrangement contributes to its interaction with various biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainInhibition Zone (mm)MIC (µg/mL)
This compoundE. coli1532
This compoundS. aureus1816
This compoundP. aeruginosa1464

The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 16 µg/mL, indicating its potential as an antimicrobial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown promising antifungal activity. Studies have focused on its efficacy against common plant pathogenic fungi.

Table 2: Antifungal Activity Against Fungal Strains

CompoundFungal StrainInhibition Rate (%)EC50 (mg/L)
This compoundSclerotinia sclerotiorum>800.20
This compoundFusarium graminearum753.68

The compound demonstrated high antifungal activity against Sclerotinia sclerotiorum, with an EC50 value of 0.20 mg/L, indicating its effectiveness at low concentrations .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the difluoromethyl group at the 3-position of the pyrazole ring appears to enhance antifungal activity compared to other halogen substitutions like trifluoromethyl .

Key Findings:

  • Electronegative Groups : The presence of electronegative groups such as Cl or CF3 can modulate the inhibitory properties.
  • Substitution Patterns : Variations in the substitution pattern on the phenyl ring significantly affect both antibacterial and antifungal activities.

Case Studies and Research Findings

A series of studies have been conducted to explore the biological activities of pyrazole derivatives, including this compound. For instance, research highlighted in the Journal of Agricultural and Food Chemistry demonstrated that compounds bearing similar pyrazole structures exhibited potent fungicidal activities against multiple pathogens .

Furthermore, comprehensive reviews in recent literature have summarized the pharmacological profiles of nitrogenous heterocycles like pyrazoles, emphasizing their broad-spectrum bioactivity ranging from antimicrobial to anticancer properties .

Q & A

Q. What are the standard synthetic routes for benzyl({[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl})amine?

Methodological Answer: The synthesis typically involves:

Formation of the pyrazole core : Condensation of hydrazine derivatives with β-diketones or α,β-unsaturated ketones. For example, cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C) to form 1H-pyrazol-5-amine intermediates .

Substitution at the pyrazole N1-position : Introduction of the difluoromethyl group via nucleophilic displacement or coupling reactions.

Functionalization of the methylamine side chain : Alkylation or reductive amination to attach the benzyl group .

Q. Key Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
1POCl₃, 120°C60–75
2Difluoromethyl bromide, K₂CO₃, DMF50–65
3Benzyl chloride, NaBH₃CN, MeOH70–85

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : To confirm substitution patterns on the pyrazole ring and benzyl group. The difluoromethyl group (-CF₂H) shows characteristic splitting in ¹H NMR (δ ~5.8–6.2 ppm, t, JHFJ_{H-F} ≈ 55 Hz) .
  • IR Spectroscopy : Identifies N-H stretches (3300–3500 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₂F₂N₃: calc. 248.1002, obs. 248.1005) .

Q. What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer Potential : MTT assays using human cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition : Fluorescence-based assays targeting tubulin polymerization or σ receptors .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., tautomerism in pyrazole derivatives) be resolved?

Methodological Answer: Pyrazole tautomerism (N1 vs. N2 substitution) may cause ambiguous NMR signals. Strategies include:

  • Variable Temperature (VT) NMR : Tautomers equilibrate at higher temperatures, collapsing split signals .
  • X-ray Crystallography : Definitive structural assignment via single-crystal analysis (e.g., C–N bond lengths in pyrazole rings) .
  • 2D NMR (COSY, NOESY) : Correlates proton environments to distinguish regioisomers .

Q. How can synthetic yields be optimized for fluorinated intermediates?

Methodological Answer: Difluoromethyl groups are sensitive to hydrolysis. Optimize:

  • Solvent Choice : Use anhydrous DMF or THF to minimize moisture .
  • Catalysts : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for C-F bond formation .
  • Temperature Control : Maintain reactions at 0–25°C to prevent side reactions .

Q. What computational methods support structure-activity relationship (SAR) studies?

Methodological Answer:

  • Docking Simulations : AutoDock Vina or Schrödinger Suite to predict binding to σ receptors or tubulin .
  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate substituents (e.g., benzyl vs. phenyl) with bioactivity .

Q. Example SAR Data :

SubstituentIC₅₀ (σ Receptor, nM)LogP
Benzyl12.3 ± 1.22.8
Phenyl45.6 ± 3.13.1

Q. How do crystallographic studies resolve polymorphism in pyrazole derivatives?

Methodological Answer: Polymorphism arises from varied packing modes. Techniques include:

  • SHELXL Refinement : Adjust thermal parameters and occupancy rates to model disordered atoms .
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–F···H contacts) driving crystal packing .

Q. What strategies mitigate toxicity in preclinical studies?

Methodological Answer:

  • Metabolic Profiling : LC-MS/MS to identify reactive metabolites (e.g., glutathione adducts) .
  • In Vivo Models : Dose-dependent toxicity studies in rodents (LD₅₀ determination) .
  • Prodrug Design : Mask polar groups (e.g., amine) with acetyl or PEG linkers .

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